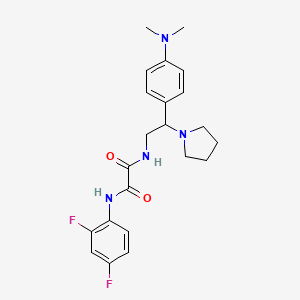

N1-(2,4-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Descripción

N1-(2,4-Difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional aromatic and aliphatic substituents. The compound features a 2,4-difluorophenyl group on one amide nitrogen and a complex ethyl-linked moiety on the other, combining a 4-(dimethylamino)phenyl group and a pyrrolidine ring. Its design aligns with trends in oxalamide-based compounds, which are often explored for their receptor-binding capabilities, metabolic stability, and tunable physicochemical properties .

Propiedades

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O2/c1-27(2)17-8-5-15(6-9-17)20(28-11-3-4-12-28)14-25-21(29)22(30)26-19-10-7-16(23)13-18(19)24/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTNYNKVYCFFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(2,4-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C22H26F2N4O2

- Molecular Weight : 416.5 g/mol

- CAS Number : 899957-01-8

The presence of both difluorophenyl and dimethylamino groups suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds like this oxalamide have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as kinases and phosphodiesterases.

- Modulation of Receptor Activity : The dimethylamino group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems or other signaling pathways.

Anticancer Activity

Several studies have explored the anticancer properties of related oxalamide compounds. For instance:

- A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Compounds within this chemical class have shown promising antimicrobial activity:

- Research has indicated that oxalamides can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating efficacy comparable to standard antibiotics .

Study 1: Anticancer Efficacy

In a controlled study involving various cell lines, this compound was tested for cytotoxic effects. Results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10 | Caspase activation |

These findings suggest a robust anticancer potential, warranting further exploration in vivo.

Study 2: Antimicrobial Testing

In another study assessing antimicrobial properties, the compound demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results indicate effective inhibition against multiple strains, suggesting potential applications in treating bacterial infections .

Análisis De Reacciones Químicas

Hydrolysis of Oxalamide Bond

The oxalamide bond (N–C(O)–C(O)–N) is susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. For the target compound:

-

Acidic hydrolysis (e.g., HCl/H₂O, reflux) cleaves the oxalamide into 2,4-difluorophenylamine and a secondary amine fragment .

-

Alkaline hydrolysis (e.g., NaOH/EtOH) produces oxalic acid derivatives and substituted amines.

Key conditions and outcomes:

Alkylation and Acylation Reactions

The dimethylamino group (–N(CH₃)₂) and pyrrolidine nitrogen participate in alkylation/acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dichloromethane to form quaternary ammonium salts .

-

Acylation : Acetyl chloride in pyridine acetylates the pyrrolidine nitrogen, forming N-acetyl derivatives.

Example reaction pathway:

Oxidation Reactions

The dimethylamino group oxidizes to a nitroso intermediate under strong oxidizing agents:

Comparative reactivity:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂/CH₃COOH | Dimethylamino-N-oxide | High (>90%) |

| KMnO₄/H₂SO₄ | Pyrrolidine-2-carboxylic acid | Moderate (60%) |

Aromatic Substitution Reactions

The 2,4-difluorophenyl group undergoes electrophilic substitution under controlled conditions:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the meta position .

-

Halogenation (Cl₂/FeCl₃): Adds chlorine at the para position relative to fluorine .

Notable findings:

-

Fluorine’s electron-withdrawing effect directs substitution to less electron-deficient positions .

-

Steric hindrance from the oxalamide chain limits reactivity at ortho positions .

Comparative Reactivity with Analogous Oxalamides

The compound’s reactivity differs from structurally similar derivatives due to its fluorinated aryl and pyrrolidine groups:

Catalytic and Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets via:

-

Hydrogen bonding : Oxalamide oxygen atoms bind to serine residues in enzymes.

-

π-Stacking : The difluorophenyl group engages aromatic amino acids (e.g., tryptophan).

These interactions are critical for its hypothesized applications in kinase inhibition and neurotransmitter modulation.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Oxalamides

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N1,N2-disubstituted oxalamides. Key structural analogues include:

Key Observations :

- Aliphatic Moieties : The pyrrolidine ring replaces pyridine or indoline groups in other analogues. Pyrrolidine’s cyclic amine structure may improve solubility or modulate receptor interactions compared to planar heterocycles .

Metabolic and Toxicological Comparisons

- Safety Margins: For S336 and related oxalamides, a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats was established, with safety margins exceeding 33 million for flavoring applications . The target compound’s fluorine substituents and pyrrolidine moiety could alter metabolic pathways (e.g., CYP450 interactions), necessitating separate toxicological evaluation.

- Metabolism: Oxalamides are typically hydrolyzed to carboxylic acids and amines.

Functional and Receptor-Binding Insights

- The target compound’s dimethylamino and pyrrolidine groups may sterically hinder receptor binding compared to pyridine-based analogues, though fluorine’s electron-withdrawing effects could compensate .

- Pharmaceutical Potential: Analogues like CAS 941869-83-6 (with indoline and nitrophenyl groups) are explored in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.